molecular formula C21H18N2O2 B6076696 4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione

4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione

Cat. No.: B6076696
M. Wt: 330.4 g/mol
InChI Key: UZOBZYUXYMIACG-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione is a nitrogen-containing heterocyclic compound This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione typically involves multi-step reactions. One common method includes the reaction of diketene, isatin, and primary amines in ethanol, promoted by pyrazole . This method is advantageous due to its operational simplicity, mild conditions, and excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The green synthesis approach, which avoids toxic solvents and uses readily available precursors, is particularly favored in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives, such as:

Uniqueness

4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione is unique due to its specific substituents and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-13(12-15-8-4-3-5-9-15)23-20(24)18-14(2)22-17-11-7-6-10-16(17)19(18)21(23)25/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOBZYUXYMIACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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